A Technical Guide to the Structure Elucidation of 4-Amino-1-phenylpyrrolidin-2-one
A Technical Guide to the Structure Elucidation of 4-Amino-1-phenylpyrrolidin-2-one
Introduction
In the landscape of contemporary drug discovery and development, the pyrrolidinone scaffold remains a cornerstone of medicinal chemistry, valued for its presence in a multitude of biologically active compounds.[1] The synthesis of novel derivatives, such as 4-amino-1-phenylpyrrolidin-2-one, necessitates a robust and unequivocal process of structure elucidation to confirm identity, purity, and stereochemistry. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to comprehensively characterize this molecule. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of spectroscopic data to build an unassailable structural proof, a process that is both self-validating and grounded in established chemical principles.
The target of our investigation is 4-amino-1-phenylpyrrolidin-2-one, a molecule with the chemical formula C₁₀H₁₂N₂O and a molecular weight of approximately 176.22 g/mol .[2][3] Its structure presents several key features for spectroscopic analysis: a phenyl group attached to a nitrogen, a five-membered lactam ring, a primary amine, and a chiral center at the C4 position. Each of these components will yield a distinct and predictable signature in the analytical data we will explore.
Molecular Structure and Analytical Strategy
A logical and efficient workflow is paramount in structure elucidation. Our approach will be multi-pronged, leveraging the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to create a cohesive and interlocking dataset.
Caption: A logical workflow for structure elucidation.
Part 1: Foundational Analysis - Mass and Functional Groups
Mass Spectrometry (MS): The First Piece of the Puzzle
Mass spectrometry provides the most direct evidence of the molecular weight and elemental composition. For a compound like 4-amino-1-phenylpyrrolidin-2-one, electrospray ionization (ESI) is an ideal technique due to the presence of basic nitrogen atoms that are readily protonated.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[4]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The expected molecular ion will be the protonated species [M+H]⁺.
Expected Results and Interpretation:
The primary observation will be a prominent ion peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental formula.
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [C₁₀H₁₂N₂O + H]⁺ | 177.1028 | ~177.1025 | Confirms the molecular formula C₁₀H₁₂N₂O. The protonated molecular ion is expected to be the base peak.[2] |
| [C₁₀H₁₂N₂O + Na]⁺ | 199.0847 | ~199.0844 | A sodium adduct, commonly observed with ESI, further validating the molecular weight.[4] |
Tandem MS (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. The pyrrolidinone ring and the phenyl group are expected to yield predictable fragments.
Caption: Predicted key MS/MS fragmentations.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of 4-amino-1-phenylpyrrolidin-2-one will be characterized by absorptions from the amine, the amide (lactam), and the aromatic ring.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with spectroscopic grade KBr and pressing it into a transparent disk.[4]
-
Instrumentation: Use an FTIR spectrometer to acquire the spectrum.
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Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[4]
Expected Results and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands is characteristic of the symmetric and asymmetric stretching of a primary amine.[5][6] |
| ~1680 | C=O Stretch | Amide (Lactam) | The carbonyl stretch of a five-membered lactam ring typically appears at a higher frequency than a standard acyclic amide due to ring strain.[7][8] |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine.[5] |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the phenyl group. |
| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching of the bond between the aromatic ring and the lactam nitrogen.[5] |
| 750 & 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | These two strong bands are highly indicative of a monosubstituted phenyl ring. |
Part 2: High-Resolution Structural Mapping - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will allow for the unambiguous assignment of all protons and carbons.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra using standard pulse programs.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (number of protons), and their coupling (neighboring protons).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.2 | Multiplet | 5H | Ar-H | Protons of the phenyl group. |
| ~4.0 | Multiplet | 1H | H4 | Methine proton at the chiral center, adjacent to the amino group. |
| ~3.8 | Multiplet | 2H | H5 | Methylene protons adjacent to the lactam nitrogen. |
| ~2.7 | Multiplet | 2H | H3 | Methylene protons adjacent to the carbonyl group. |
| ~1.8 | Singlet (broad) | 2H | -NH₂ | Protons of the primary amine; often broad and may exchange with D₂O. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C2 (C=O) | Carbonyl carbon of the lactam. |
| ~140 | C1' (Ar-C) | Quaternary aromatic carbon attached to the nitrogen. |
| ~129 | C3'/C5' (Ar-CH) | Aromatic methine carbons. |
| ~125 | C4' (Ar-CH) | Aromatic methine carbon. |
| ~120 | C2'/C6' (Ar-CH) | Aromatic methine carbons. |
| ~50 | C4 | Methine carbon bearing the amino group. |
| ~48 | C5 | Methylene carbon adjacent to the lactam nitrogen. |
| ~40 | C3 | Methylene carbon adjacent to the carbonyl group. |
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see correlations between H4 and the two H3 protons, and between H4 and the two H5 protons, confirming the connectivity within the pyrrolidinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment as H4 and C4, respectively.
Part 3: Stereochemical Analysis - Addressing Chirality
The presence of a stereocenter at the C4 position means that 4-amino-1-phenylpyrrolidin-2-one exists as a pair of enantiomers. Determining the enantiomeric purity of the synthesized sample is a critical step.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10]
Experimental Protocol (Hypothetical):
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or amides, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
NMR with Chiral Solvating Agents
An alternative or complementary method involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) in the NMR sample.[9] For example, adding a chiral acid like (R)-(-)-Mandelic acid could form diastereomeric salts in situ, leading to separate, distinguishable signals for the enantiomers in the ¹H NMR spectrum. This allows for the quantification of the enantiomeric ratio directly from the NMR data.
Conclusion
The structure elucidation of 4-amino-1-phenylpyrrolidin-2-one is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups, and a suite of NMR experiments maps the detailed connectivity of the molecular framework. Finally, chiral analysis methods are employed to address the stereochemistry of the molecule. By following this integrated and self-validating workflow, researchers can achieve an unambiguous and comprehensive characterization of this important synthetic building block, ensuring the scientific integrity of subsequent research and development efforts.
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